molecular formula C15H21N3O2 B7576530 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide

Cat. No. B7576530
M. Wt: 275.35 g/mol
InChI Key: FDANNSYYXHJSHZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide, also known as DBU-ALA, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide has been studied for its potential therapeutic applications in various fields of research, including neurology, pharmacology, and oncology. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide has been found to have antitumor activity in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to its neuroprotective effects. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide has also been found to activate the p38 MAPK signaling pathway, which plays a role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and antitumor activity, it has been found to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide has also been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide in lab experiments is its relatively simple synthesis method. In addition, it has been shown to have low toxicity in animal studies. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which could impact its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand its mechanism of action and potential therapeutic applications in other areas such as oncology and inflammatory diseases. Finally, more studies are needed to determine its pharmacokinetics and pharmacodynamics in order to optimize its potential therapeutic use.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide involves a multistep process that begins with the reaction of 2,3-dihydro-1-benzofuran with chloroacetyl chloride to form 2-chloroacetyl-2,3-dihydro-1-benzofuran. This intermediate is then reacted with piperazine and N,N-diisopropylethylamine to form N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(11-18-7-5-16-6-8-18)17-10-13-9-12-3-1-2-4-14(12)20-13/h1-4,13,16H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDANNSYYXHJSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NCC2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-piperazin-1-ylacetamide

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